4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C18H29ClN2O3. It is a pyridinium derivative, characterized by the presence of a carbamoyl group and a decyloxy substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carbamoyl and decyloxy groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and stringent control of reaction conditions ensures the consistent quality and yield of the product. The final compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridinium derivatives .
Scientific Research Applications
4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride include:
- 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride
- 4-Carbamoyl-1-(dodecyloxycarbonylmethyl)pyridinium chloride
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in certain contexts .
Properties
CAS No. |
111296-89-0 |
---|---|
Molecular Formula |
C18H29ClN2O3 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
decyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-2-3-4-5-6-7-8-9-14-23-17(21)15-20-12-10-16(11-13-20)18(19)22;/h10-13H,2-9,14-15H2,1H3,(H-,19,22);1H |
InChI Key |
LSFNKASVMZWQRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.